
4-(1H-pyrrol-1-yl)benzohydrazide
概要
説明
“4-(1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the molecular formula C11H11N3O . It is a heterocyclic building block .
Synthesis Analysis
A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity . The compounds were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .
Molecular Structure Analysis
The molecular structure of “4-(1H-pyrrol-1-yl)benzohydrazide” consists of a pyrrole ring attached to a benzohydrazide group . The average mass of the molecule is 201.225 Da .
科学的研究の応用
Antibacterial Activity
This compound has been found to have significant antibacterial properties . A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties .
Antitubercular Activity
The compound also exhibits antitubercular activity . In a study, several synthesized molecules demonstrated significant antitubercular properties . These findings corroborated previous studies that reported novel 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and related oxadiazole, triazole, and pyrrole ring systems as a new class of antitubercular medicines .
Inhibition of Enoyl ACP Reductase
The compound has been found to inhibit the enzyme enoyl ACP reductase . Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .
Inhibition of Dihydrofolate Reductase (DHFR)
The compound is also known to inhibit the enzyme dihydrofolate reductase (DHFR) . The majority of the synthesized molecules exhibited appreciable action against DHFR .
Molecular Docking Studies
Molecular docking studies have been conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Drug Design
The findings from these studies are useful for the development of future dual inhibitors . This research opens up promising avenues for the future development of dual inhibitors with enhanced antibacterial and antitubercular properties .
These are just a few of the many potential applications of “4-(1H-pyrrol-1-yl)benzohydrazide”. It’s clear that this compound has a wide range of uses in the biological and medical sciences due to its pronounced docking properties and biological activity .
作用機序
Target of Action
The primary targets of 4-(1H-pyrrol-1-yl)benzohydrazide are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
4-(1H-pyrrol-1-yl)benzohydrazide interacts with its targets through binding interactions at the active sites of both dihydrofolate reductase and enoyl ACP reductase . This interaction results in the inhibition of these enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects multiple biochemical pathways. Enoyl ACP reductase is involved in fatty acid synthesis, while DHFR plays a role in the folate pathway. The inhibition of these enzymes disrupts these pathways, leading to a decrease in bacterial growth and proliferation .
Result of Action
The result of 4-(1H-pyrrol-1-yl)benzohydrazide’s action is the inhibition of bacterial growth and proliferation. By inhibiting key enzymes in bacterial metabolism, the compound exerts significant antibacterial and antitubercular properties .
Safety and Hazards
The safety data sheet for a similar compound, 4-(1H-Pyrrol-1-yl)benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, it is advised to wash with plenty of soap and water .
将来の方向性
The synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential applications in the treatment of these diseases.
特性
IUPAC Name |
4-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXSNEVNUORJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397517 | |
| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)benzohydrazide | |
CAS RN |
112575-84-5 | |
| Record name | 4-Pyrrol-1-ylbenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 4-(1H-pyrrol-1-yl)benzohydrazide derivatives interact with their biological targets to exert their antibacterial and antitubercular effects?
A: Research suggests that 4-(1H-pyrrol-1-yl)benzohydrazide derivatives can act as dual inhibitors of enoyl ACP reductase (ENR) and dihydrofolate reductase (DHFR) []. These enzymes are crucial for bacterial survival and growth. ENR is involved in fatty acid biosynthesis, which is essential for cell wall formation, while DHFR participates in folate metabolism, necessary for DNA synthesis. By inhibiting these enzymes, these compounds can effectively disrupt bacterial growth and proliferation. Molecular docking studies have revealed that these compounds bind to the active sites of both ENR and DHFR, forming key interactions that contribute to their inhibitory activity [].
Q2: How does the structure of 4-(1H-pyrrol-1-yl)benzohydrazide derivatives influence their biological activity?
A: While specific structural data is not provided in the abstracts, the research highlights that modifications to the 4-(1H-pyrrol-1-yl)benzohydrazide scaffold, such as the addition of various substituents on the phenyl ring, can significantly impact its biological activity []. These structural modifications likely influence the compounds' binding affinity to ENR and DHFR, thereby affecting their inhibitory potency. This structure-activity relationship understanding is crucial for designing and optimizing novel derivatives with improved antibacterial and antitubercular properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



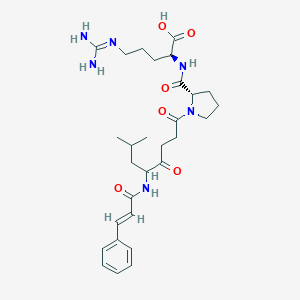
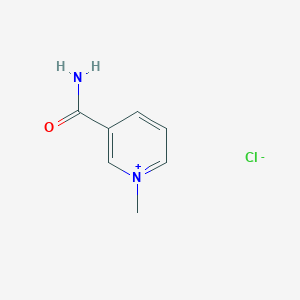
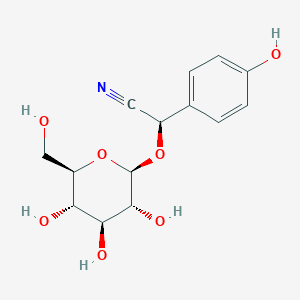


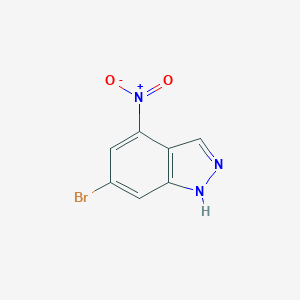
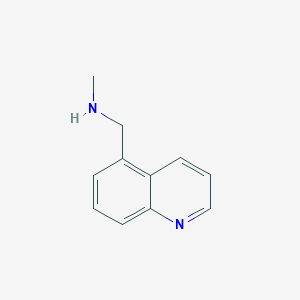
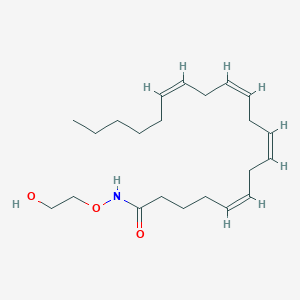
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)
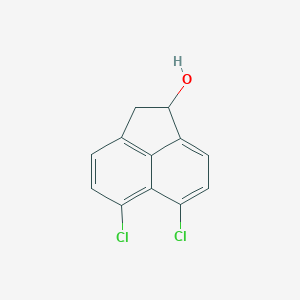

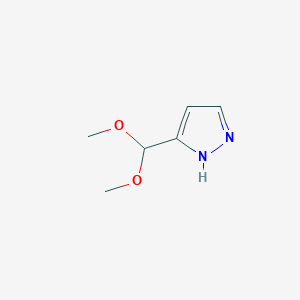
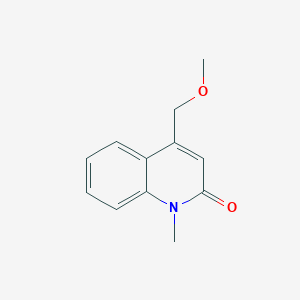
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)